1-Benzyl-3,5-dibromo-1H-pyrazole
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Overview
Description
1-Benzyl-3,5-dibromo-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with benzyl and bromine groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dibromo-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for regioselective synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-dibromo-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in the presence of dimethyl sulfoxide.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, dimethyl sulfoxide.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Aryl halides, copper powder, palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
1-Benzyl-3,5-dibromo-1H-pyrazole has several applications in scientific research:
Mechanism of Action
1-Benzyl-3,5-dibromo-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzyl-3,5-dimethyl-1H-pyrazole: Differing in the substitution pattern, this compound has methyl groups instead of bromine atoms.
1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole: This compound includes an additional nitro group, which may alter its chemical properties and reactivity.
Uniqueness: The presence of bromine atoms in this compound imparts unique reactivity and potential for further functionalization, making it a valuable compound for various applications.
Comparison with Similar Compounds
- 1-Benzyl-3,5-dimethyl-1H-pyrazole
- 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
Properties
Molecular Formula |
C10H8Br2N2 |
---|---|
Molecular Weight |
315.99 g/mol |
IUPAC Name |
1-benzyl-3,5-dibromopyrazole |
InChI |
InChI=1S/C10H8Br2N2/c11-9-6-10(12)14(13-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
DTXYNLGLGVJWNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)Br)Br |
Origin of Product |
United States |
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